molecular formula C18H21N5S2 B2780792 2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-17-4

2-(((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No.: B2780792
CAS No.: 868221-17-4
M. Wt: 371.52
InChI Key: VCUOMRWJQCCPJN-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of many important biomolecules, such as DNA and RNA. Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification .


Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

Pyrimidines are six-membered 1,3-diazine ring containing nitrogen at 1 and 3 position . The introduction of thiol group may be considered to be less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The research on these compounds largely revolves around their role in synthesizing new heterocyclic compounds. For instance, the synthetic utility of heteroaromatic azido compounds has been explored, leading to the preparation of various triazolo-thieno-pyrimidines through reactions involving active methylene nitriles and azido-thiophenes. This method demonstrates a pathway to synthesize structurally complex and potentially bioactive molecules (Westerlund, 1980).

Antimicrobial and Biological Activity

Some derivatives have shown promising antimicrobial and biological activities. For example, new thieno and furopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential of these compounds in developing new antibacterial agents (Hossain & Bhuiyan, 2009). Furthermore, specific pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives have been investigated for their antimicrobial properties, showcasing a variety of compounds with significant activity (Sayed, Shamroukh, & Rashad, 2006).

Synthesis of Pyrazolo and Triazino Pyrimidines

Further studies have explored the synthesis of pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and related derivatives containing 1,2,3-triazole moieties. These efforts underscore the versatility of these compounds in synthesizing a range of heterocyclic structures with potential pharmaceutical applications (Abdelriheem, Zaki, & Abdelhamid, 2017).

Electronic and Structural Investigations

Additionally, studies on the electronic aspects and synthesis of tetrahydrobenzothienopyrimidine derivatives highlight the interest in understanding the electronic structure and reactivity of these compounds. This research contributes to the broader knowledge of thiophene, pyrimidine, and triazolopyrimidine chemistry, offering insights into their potential applications in material science and electronic devices (Gajda et al., 2015).

Mechanism of Action

The literature data analysis shows that the title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Future Directions

The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

2-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S2/c1-14(2)25-18-22-21-16(13-24-17-19-10-6-11-20-17)23(18)12-9-15-7-4-3-5-8-15/h3-8,10-11,14H,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUOMRWJQCCPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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